N-(2-Phenoxy-2-phenylethyl)but-2-ynamide
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Overview
Description
N-(2-Phenoxy-2-phenylethyl)but-2-ynamide is a chemical compound that belongs to the class of ynamides Ynamides are characterized by the presence of a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group
Preparation Methods
The synthesis of N-(2-Phenoxy-2-phenylethyl)but-2-ynamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxy-2-phenylethylamine with but-2-ynoic acid under specific conditions. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
N-(2-Phenoxy-2-phenylethyl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-(2-Phenoxy-2-phenylethyl)but-2-ynamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-Phenoxy-2-phenylethyl)but-2-ynamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound may target specific enzymes or receptors .
Comparison with Similar Compounds
N-(2-Phenoxy-2-phenylethyl)but-2-ynamide can be compared with other similar compounds such as:
3-Methyl-N-phenylbut-2-enamide: This compound has a similar structure but lacks the phenoxy group, which may result in different reactivity and applications.
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: This compound contains a hydroxypropyl group instead of the phenoxy and phenyl groups, leading to different chemical properties and uses.
Properties
IUPAC Name |
N-(2-phenoxy-2-phenylethyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-9-18(20)19-14-17(15-10-5-3-6-11-15)21-16-12-7-4-8-13-16/h3-8,10-13,17H,14H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABRPPGFGKQWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C1=CC=CC=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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